molecular formula C8H6BrNO2 B13925615 (2-Bromo-phenyl)-oxo-acetaldehyde oxime

(2-Bromo-phenyl)-oxo-acetaldehyde oxime

Cat. No.: B13925615
M. Wt: 228.04 g/mol
InChI Key: YRUDEXOYOJEORP-UHFFFAOYSA-N
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Description

Significance within Oxime Chemistry and Aryl Glyoxime (B48743) Derivatives

Oximes, characterized by the R1R2C=NOH functional group, are a cornerstone of modern organic chemistry. wikipedia.orgbritannica.com Their synthesis, typically through the condensation of an aldehyde or ketone with hydroxylamine (B1172632), is a well-established and versatile reaction. wikipedia.org Oximes are crucial intermediates in various transformations, including the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles. wikipedia.org

Aryl glyoxime derivatives, such as (2-Bromo-phenyl)-oxo-acetaldehyde oxime, are a subclass of oximes that possess both a keto and an oxime functionality attached to an aromatic ring. This dual functionality makes them highly valuable precursors in the synthesis of a wide array of heterocyclic compounds, which are scaffolds for many pharmaceuticals and biologically active molecules. nih.gov The presence of the bromine atom in the ortho position introduces specific electronic and steric effects that can influence the reactivity and potential applications of the molecule. Halogenated organic compounds are of profound interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Historical Trajectories and Evolution of Research on Related Molecular Scaffolds

The study of oximes dates back to the 19th century, with their initial discovery and the subsequent elucidation of their structure and reactivity laying the groundwork for their extensive use in organic synthesis. wikipedia.org The Beckmann rearrangement, discovered in 1886, was a pivotal moment that highlighted the synthetic utility of oximes. wikipedia.org

Research into aryl glyoxals and their derivatives gained momentum as their potential as versatile building blocks in multicomponent reactions became apparent. nih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials in a single step, which is a key principle of green and efficient chemistry. The evolution of research in this area has been driven by the continuous development of new synthetic methodologies and the quest for novel bioactive compounds. The introduction of halogen substituents onto the aryl ring of these scaffolds is a more recent development, aimed at fine-tuning the electronic properties and biological activities of the resulting molecules.

Rationale for In-Depth Investigation of this compound

The specific structural attributes of this compound provide a strong rationale for its detailed investigation:

Synthetic Versatility: The presence of multiple reactive sites—the oxime, the ketone, and the bromo-substituted aromatic ring—makes it a highly versatile precursor for the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles.

Probing Reaction Mechanisms: The ortho-bromo substituent can serve as a handle for various cross-coupling reactions and can also influence the regioselectivity and stereoselectivity of reactions involving the oxime and keto groups. Studying its reactivity can provide valuable insights into the mechanisms of these transformations.

Potential Biological Activity: The incorporation of a bromine atom into an organic molecule can enhance its lipophilicity and metabolic stability, and in some cases, lead to improved biological activity. Many bromo-substituted organic compounds exhibit interesting pharmacological properties.

Material Science Applications: The oxime functionality can be utilized in the development of novel materials, such as polymers and metal-organic frameworks, due to its coordinating properties and ability to participate in "click" chemistry reactions.

Overview of Major Research Paradigms and Scientific Challenges

The investigation of this compound aligns with several major research paradigms in contemporary chemistry:

Development of Novel Synthetic Methodologies: A key focus is the development of efficient and selective methods for the synthesis of this compound and its subsequent use in the construction of complex molecular architectures. This includes the exploration of catalytic systems and green reaction conditions.

Structure-Activity Relationship Studies: A significant paradigm involves the systematic modification of the structure of this compound and related derivatives to understand how changes in the molecular structure affect their chemical reactivity and biological activity.

Computational Chemistry: Theoretical calculations can be employed to predict the reactivity, spectroscopic properties, and potential biological interactions of the molecule, thereby guiding experimental design.

Despite the promising prospects, research on this compound and its analogues is not without its challenges:

Synthesis and Purification: The synthesis of highly functionalized and potentially sensitive molecules like this can be challenging, often requiring multi-step procedures and careful purification techniques.

Handling and Stability: The stability of α-keto oximes can be a concern, and their handling may require specific precautions to prevent decomposition.

Detailed Characterization: Thorough characterization using a range of spectroscopic and crystallographic techniques is essential to unambiguously determine the structure and purity of the compound and its derivatives.

Interactive Data Table: General Properties of Oximes

PropertyDescription
Functional Group >C=N-OH
Synthesis Condensation of aldehydes or ketones with hydroxylamine. wikipedia.org
Isomerism Can exist as E/Z isomers.
Reactivity Undergo Beckmann rearrangement, reduction to amines, dehydration to nitriles. wikipedia.org
Applications Synthesis of polymers (e.g., Nylon-6), pharmaceuticals, and as ligands in coordination chemistry. britannica.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 864445-89-6
Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Canonical SMILES C1=CC=C(C(=C1)Br)C(=O)C=NO
InChI Key YQFPBGINXJUXLS-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-2-hydroxyiminoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUDEXOYOJEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 2 Bromo Phenyl Oxo Acetaldehyde Oxime

Advanced Retrosynthetic Analysis for Targeted Construction

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections". amazonaws.com

For the targeted construction of (2-Bromo-phenyl)-oxo-acetaldehyde oxime, the most logical and common disconnection occurs at the carbon-nitrogen double bond (C=N) of the oxime functionality. This disconnection corresponds to the well-established condensation reaction between a carbonyl compound and hydroxylamine (B1172632). amazonaws.com

Primary Disconnection (C=N Bond): The retrosynthetic disconnection of the oxime C=N bond leads to two synthons: a nucleophilic hydroxylamine synthon (⁻NHOH) and an electrophilic dicarbonyl synthon. The corresponding real-world reagents are hydroxylamine (or its hydrochloride salt) and the α-ketoaldehyde, (2-bromo-phenyl)-oxo-acetaldehyde .

This primary disconnection represents the most direct and convergent approach to the target molecule. A further disconnection of the α-ketoaldehyde precursor would lead back to simpler starting materials like 2-bromoacetophenone (B140003) through an oxidation or nitrosation strategy, which will be explored in the subsequent sections.

Exploration of Classical and Non-Classical Synthetic Pathways to Oxo-Aldehyde Oximes

The formation of oximes can be achieved through various methods, ranging from traditional condensation reactions to more modern, environmentally conscious approaches. ijprajournal.comthieme-connect.de

The most general and widely used method for preparing oximes is the condensation of an aldehyde or a ketone with hydroxylamine. wikipedia.orgthieme-connect.de The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. quora.com

In the context of synthesizing this compound, the precursor (2-bromo-phenyl)-oxo-acetaldehyde would be treated with hydroxylamine or hydroxylamine hydrochloride. thieme-connect.de The aldehyde carbonyl is significantly more reactive and less sterically hindered than the ketone carbonyl, ensuring chemoselective oximation at the aldehyde position. The reaction is typically catalyzed by weak acids or bases. ijprajournal.combyjus.com

An alternative route to α-hydroxyimino compounds (α-keto oximes) involves the nitrosation of compounds containing an activated methylene (B1212753) group adjacent to an electron-withdrawing group, such as a carbonyl. nih.gov For the synthesis of this compound, the precursor would be 2-bromoacetophenone .

The reaction mechanism involves the formation of an enolate under basic conditions, which then acts as a nucleophile, attacking a nitrosating agent like an alkyl nitrite (B80452) (e.g., isopentyl nitrite). thieme-connect.de The resulting nitroso compound is unstable and rapidly tautomerizes to the more stable oxime. nih.gov This method is particularly useful for preparing α-keto oximes from readily available ketone starting materials.

In recent years, significant effort has been directed toward developing more environmentally friendly synthetic protocols. acs.org Green chemistry principles have been successfully applied to oxime synthesis to minimize waste, avoid hazardous solvents, and reduce energy consumption. ijprajournal.comnih.gov

Key green approaches include:

Solvent-Free Reactions: Performing the condensation reaction by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a solid catalyst, such as Bi₂O₃ or ZnO, at room temperature. nih.gov This method, known as grindstone chemistry, often leads to excellent yields in very short reaction times. nih.gov

Aqueous Media: Utilizing water or mineral water as an environmentally benign solvent. yccskarad.comias.ac.in Reactions in water can be facilitated by catalysts like Hyamine® or can even proceed without a catalyst, driven by the hydrophobic effect. yccskarad.comias.ac.in Mineral water, containing natural salts, has been shown to accelerate the reaction rate for aryl aldehydes. ias.ac.in

Ammoximation: A clean industrial process where a ketone or aldehyde reacts directly with ammonia (B1221849) and hydrogen peroxide over a titanosilicate catalyst (e.g., TS-1) to produce the oxime. acs.orgrsc.org This method has high atom economy and produces only water as a byproduct. acs.org

Table 1: Comparison of Green Synthesis Methods for Aryl Oximes
MethodSolvent/ConditionsCatalystTypical Reaction TimeAdvantagesReference
TraditionalAlcohol, RefluxPyridineSeveral hoursWell-established nih.gov
Grindstone ChemistrySolvent-free, Room TempBi₂O₃ or ZnO5-15 minutesRapid, no solvent waste, high yield nih.gov
Aqueous SynthesisWater, Room TempHyamine®15-45 minutesEnvironmentally benign solvent, simple procedure yccskarad.com
Mineral Water SynthesisMineral Water/Methanol, Room TempNone~10 minutesEconomical, catalyst-free, rapid, high yield ias.ac.in

Catalytic Syntheses and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Transition metal catalysis, in particular, has been extensively explored for reactions involving oximes. researchgate.net

Transition metals can be involved in both the synthesis of oximes and their subsequent transformations. acs.org While the direct condensation reaction to form oximes is often efficient without metal catalysis, metals can mediate alternative pathways or facilitate subsequent cyclization reactions.

Metal-Mediated Nitrosation: The nitrosation of organometallic compounds is a known route to oximes. The mechanism is believed to involve the generation of an organometallic intermediate that coordinates to the nitrosating agent, followed by nucleophilic attack of the organic ligand on the nitrosyl group and subsequent tautomerization to the oxime. acs.org

Catalysis of Related Transformations: Transition metals like rhodium (Rh), palladium (Pd), copper (Cu), and nickel (Ni) are widely used to catalyze reactions of oximes, such as C-H activation, cyclization, and coupling reactions, to form various nitrogen-containing heterocycles like pyridines and isoquinolines. researchgate.netrsc.org For instance, a Cu-Rh bimetallic system can be used to synthesize isoquinolines from aryl ketone O-acetyl oximes and internal alkynes. researchgate.net While these are not direct syntheses of the oxime itself, the versatility of oximes as substrates in these powerful catalytic transformations underscores their importance as synthetic intermediates.

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Oximes
Metal Catalyst SystemOxime Substrate TypeReactantProduct TypeReference
CuBr/NaHSO₃Oxime acetatesAldehydesSubstituted Pyridines rsc.org
[Cp*RhCl₂]₂/Cu(OAc)₂Aryl ketone O-acetyl oximesInternal AlkynesIsoquinolines researchgate.net
Pd(PPh₃)₄Olefinic O-pentafluorobenzoyloximesIntramolecularPyrroles, Pyridines researchgate.net
FeCl₃2-Biarylketone O-acetyl oximesIntramolecularPhenanthridines rsc.org

Photocatalytic Methods for C-C and C-X Bond Formation

Photocatalytic strategies have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering mild and efficient reaction conditions. columbia.edu In the context of oxime chemistry, visible-light-mediated photocatalysis enables unique reactivity through single-electron transfer (SET) or energy transfer (EnT) mechanisms. columbia.edu These methods are particularly relevant for activating oxime derivatives, such as oxime esters, to generate radical intermediates that can participate in a variety of bond-forming reactions.

A prominent strategy involves the photocatalytic activation of the N-O bond in oxime esters to generate iminyl radicals. nih.govnsf.gov These radicals can undergo subsequent fragmentation, such as C-C bond cleavage, to produce valuable carbon-centered radicals. acs.orgccspublishing.org.cnnih.gov For instance, a unified strategy using fac-Ir(ppy)₃ as a photocatalyst allows for the generation of acyl radicals from oxime esters derived from 2,3-diketones. acs.orgacs.org This process is initiated by a SET from the excited photocatalyst to the oxime ester, leading to N-O bond dissociation to form an iminyl radical. This intermediate then undergoes rapid β-fragmentation of a C-C bond to yield an acyl radical and a nitrile molecule. acs.org These acyl radicals can be trapped by various Michael acceptors to form new C-C bonds, leading to diverse cyclic and linear carbonyl compounds. acs.orgacs.org

Similarly, photocatalytic C-C bond cleavage of cycloketone oximes provides access to cyanoalkyl radicals. ccspublishing.org.cnresearchgate.net These radicals are versatile intermediates for forming C-C bonds through reactions with styrenes or carbon monoxide, and C-X bonds (where X = S, Se) through reactions with appropriate sulfur and selenium sources. ccspublishing.org.cn The reaction mechanism typically begins with the SET reduction of an O-acyl oxime by an excited photocatalyst, which triggers the C-C cleavage of the resulting iminyl radical to form a cyanoalkyl radical. ccspublishing.org.cn This approach has been successfully applied to the synthesis of functionalized alkynyl nitriles by using a copper acetylide complex as the photocatalyst. ccspublishing.org.cn

Furthermore, direct functionalization of C-H bonds has been achieved using photocatalysis in conjunction with oximes. rsc.org Alkyl radicals, generated from simple alkanes via a hydrogen atom transfer (HAT) process involving a photocatalyst like tetra-n-butylammonium decatungstate (TBADT), can add to the C=N bond of oximes to form new C-C bonds. rsc.org This method allows for the functionalization of various cyclic and acyclic alkanes. rsc.org The generation of a chlorine radical (Cl•) via photoredox catalysis is another effective strategy for abstracting a hydrogen atom from an alkane, creating a carbon-centered radical that can then react with an electrophile like an oxime. rsc.org

Interactive Data Table: Photocatalytic Systems for Bond Formation in Oxime Chemistry
Reaction TypeOxime SubstratePhotocatalyst SystemRadical IntermediateBond FormedProduct ClassReference(s)
Acyl Radical Generation2,3-Diketone Monoxime Estersfac-Ir(ppy)₃Acyl RadicalC-CCyclic/Linear Carbonyls acs.org, acs.org
CyanoalkylationCycloketone Oxime Estersfac-Ir(ppy)₃Cyanoalkyl RadicalC-CFunctionalized Nitriles ccspublishing.org.cn
Thiolation/SelenylationCycloketone Oxime EstersNot specifiedCyanoalkyl RadicalC-S, C-SeAlkyl Sulfur/Selenium Compounds ccspublishing.org.cn
AlkynylationCycloketone Oxime EstersCopper Acetylide ComplexCyanoalkyl RadicalC(sp³)-C(sp)Alkynyl Nitriles ccspublishing.org.cn
Alkane FunctionalizationOximesTBADT / K₂S₂O₈Alkyl RadicalC-CFunctionalized Oximes rsc.org

Detailed Elucidation of Reaction Mechanisms and Transition State Characterization

The chemical transformations of oximes, including their formation, subsequent reactions, and hydrolysis, are governed by intricate reaction mechanisms. Understanding these pathways, along with the characterization of their transition states, is crucial for controlling reactivity and designing new synthetic methods.

The formation of an oxime from a carbonyl compound (an aldehyde or ketone) and hydroxylamine is a two-stage process. tutorchase.com The first stage is the nucleophilic addition of hydroxylamine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate. ic.ac.uk The second, and often rate-determining, stage is the acid-catalyzed dehydration of this intermediate to yield the oxime. tutorchase.comacs.orgresearchgate.net

Thermodynamic activation parameters have been calculated from temperature-dependent rate studies. acs.org While a direct correlation between the rigidity of the carbonyl compound and the entropy of activation was not consistently observed, a linear free-energy relationship has been established between the rates of oxime formation and semicarbazone formation for a series of carbonyl compounds, suggesting a similarity in their reaction mechanisms. acs.org

Oxime derivatives are excellent precursors for generating nitrogen- and carbon-centered radicals due to the relatively weak N-O bond. nih.govmdpi.com This bond can be cleaved homolytically through thermal or photochemical stimulation. nih.gov Oxime esters, in particular, are widely used for radical generation. nih.gov Upon single-electron transfer (SET) or photolysis, the N-O bond cleaves to produce an iminyl radical and an acyloxyl radical. The acyloxyl radical often undergoes rapid decarboxylation to generate a carbon-centered radical. nih.gov

Iminyl radicals are key intermediates that can undergo several synthetically useful transformations: nsf.gov

Intramolecular Cyclization: Iminyl radicals can add to proximate double or triple bonds in a 5-exo-trig/dig manner to form N-heterocycles like pyrrolines. nsf.govnih.gov

Hydrogen Atom Transfer (HAT): 1,5-HAT is a common pathway where the iminyl radical abstracts a hydrogen atom from a C-H bond at the 5-position, generating a carbon-centered radical that can then cyclize. nsf.gov

C-C Bond Cleavage: As seen in photocatalytic methods, iminyl radicals derived from cyclic oximes can undergo ring-opening C-C bond cleavage to generate distal carbon-centered radicals, such as cyanoalkyl radicals. nsf.govacs.orgccspublishing.org.cn

The generation of these radicals can be achieved using various methods, including transition metal catalysis (e.g., Cu, Fe, Ni, Ag) and photocatalysis. nsf.govnih.gov For example, visible-light photocatalysis can induce SET to an oxime ester, leading to the formation of an iminyl radical, which then triggers a cascade of radical reactions. acs.orgresearchgate.net Carbon-centered radicals are also known to add preferentially to the carbon atom of the C=N double bond in oxime ethers, a process that is regioselective and produces a more stable adduct radical. libretexts.org

Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine, typically by heating in the presence of an inorganic acid. wikipedia.org The hydrolysis of the C=N bond is essentially the reverse of the formation reaction and is subject to acid catalysis. nih.govnih.gov The mechanism involves the protonation of the oxime nitrogen, which activates the C=N bond for nucleophilic attack by water. This leads to the formation of the same tetrahedral carbinolamine intermediate that is involved in oxime formation. Subsequent proton transfers and elimination of hydroxylamine regenerate the carbonyl compound. khanacademy.org

Kinetic studies on the hydrolysis of isostructural hydrazones and oximes have revealed that oximes are significantly more stable. nih.govnih.gov Rate constants for oxime hydrolysis were found to be nearly 1000-fold lower than those for simple hydrazones under acidic conditions. nih.govnih.gov This enhanced stability makes the oxime linkage a preferred choice for bioconjugation applications where hydrolytic stability is crucial. nih.gov The pD-rate profiles show a clear dependence on acidity, confirming that the hydrolysis is accelerated by protonation. nih.gov

Interactive Data Table: Comparison of Hydrolytic Stability
Linkage TypeRelative Rate of HydrolysisKey FeatureReference(s)
Simple HydrazoneHighLabile to hydrolysis nih.gov, nih.gov
Oxime Low (approx. 1000x slower) Significantly more stable nih.gov, nih.gov
Trialkylhydrazonium ionVery Low (even more stable than oxime)Highly stable but synthesis not chemoselective nih.gov

Synthesis of Structurally Related Analogs and Precursors for Derivatization

The synthesis of this compound and its structural analogs generally follows the classical method of oximation, which involves the condensation of a suitable carbonyl precursor with hydroxylamine or its salts. ijprajournal.comnih.gov The primary precursor for the title compound would be (2-Bromo-phenyl)-oxo-acetaldehyde.

General synthetic approaches to oximes include:

Condensation with Hydroxylamine: The most common method involves reacting an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base (like sodium hydroxide (B78521) or pyridine) or in a buffered solution. ijprajournal.com Green chemistry approaches have explored the use of natural acids as catalysts or solvent-free conditions under microwave irradiation to improve efficiency and reduce reaction times. ijprajournal.comnih.gov

Oxidation of Amines: Aliphatic primary amines can be oxidized to the corresponding oximes using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) in high yield and selectivity at room temperature. nih.govorganic-chemistry.org

From Alkyl Halides or Alcohols: A two-step procedure can convert alcohols, alkyl halides, or alkyl sulfonates into oximes without the use of external oxidants. This involves substitution with TsNHOTBS followed by treatment with a fluoride (B91410) source like CsF. organic-chemistry.org

Photochemical Synthesis: Nitroalkanes can be converted to oximes under visible light irradiation in the presence of a photosensitizer and a reductant. This method has been shown to be effective for complex and functionalized molecules. nih.gov

For the synthesis of analogs of this compound, variations can be introduced at several positions:

Aromatic Ring Substitution: Starting from different substituted phenylglyoxals (aryl-oxo-acetaldehydes), a wide range of analogs with varying electronic and steric properties on the phenyl ring can be prepared. For example, using (4-Bromo-phenyl)-oxo-acetaldehyde would yield the corresponding 4-bromo isomer.

Oxime Derivatization: The oxime hydroxyl group is a site for further functionalization. O-alkylation or O-acylation can be readily achieved to produce oxime ethers and oxime esters, respectively. nih.gov These derivatives are often used as precursors for radical-mediated reactions. nih.gov For example, O-(1-methylthioalkyl)hydroxylamines have been synthesized and used as reagents to form new classes of oxime derivatives. lookchem.com

The choice of synthetic method allows for the preparation of a library of structurally related compounds, which can be used as precursors for further derivatization, such as in the photocatalytic reactions described previously, or for exploring structure-activity relationships in various applications.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise bond lengths, bond angles, and details of the packing of molecules in the crystal lattice. A search of crystallographic databases and the broader scientific literature did not yield any published single-crystal X-ray diffraction studies for (2-Bromo-phenyl)-oxo-acetaldehyde oxime.

Without a crystal structure, any discussion of the compound's conformation or potential tautomeric forms in the solid state would be purely speculative. Experimental determination is necessary to confirm the preferred spatial arrangement of the atoms and to identify the dominant tautomer, if any, within the crystal.

The bromine atom and the oxime group in the molecule suggest the potential for significant intermolecular interactions, such as hydrogen bonding (O-H···N or O-H···O) and halogen bonding (C-Br···O or C-Br···N). These interactions are fundamental in crystal engineering, guiding the assembly of molecules into predictable supramolecular architectures. However, in the absence of experimental crystallographic data, the nature and geometry of these interactions for this compound remain uncharacterized.

Solution and Gas-Phase Conformational Analysis

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are often employed to study the conformational preferences of molecules in solution and the gas phase. Such studies provide insight into the dynamic behavior of a molecule and the rotational barriers around its single bonds. A thorough search did not uncover any specific studies detailing the solution or gas-phase conformational analysis of this compound.

Electron Diffraction and Neutron Diffraction for Precise Atomic Positioning

Electron and neutron diffraction techniques can provide complementary information to X-ray diffraction, particularly for the precise location of hydrogen atoms (neutron diffraction) or for studying very small crystals (electron diffraction). There is no indication in the available literature that this compound has been studied by either of these methods.

Chemical Reactivity, Transformation Pathways, and Complex Derivatization

Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is a cornerstone of the molecule's reactivity, participating in a variety of rearrangement, functionalization, and redox reactions. ijprajournal.com

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.org For (2-Bromo-phenyl)-oxo-acetaldehyde oxime, this rearrangement would be initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.combyjus.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, in a concerted step with the departure of water. organic-chemistry.org This migration results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization leads to the final amide product. chemistrysteps.commasterorganicchemistry.com

The stereochemistry of the oxime is crucial in determining the product of the Beckmann rearrangement. The group that migrates is the one situated on the opposite side of the C=N double bond from the hydroxyl group. wikipedia.org Given the structure of this compound, two possible geometric isomers (E and Z) exist, which would lead to different rearrangement products. The migratory aptitude of the attached groups (the 2-bromophenyl group versus the formyl group) will also influence the reaction, although the anti-periplanar requirement is generally the overriding factor. chemistrysteps.com

Neber Rearrangement:

The Neber rearrangement transforms an oxime into an α-amino ketone. wikipedia.orgwikipedia.org This reaction typically begins with the conversion of the oxime's hydroxyl group into a better leaving group, often a tosylate, by reacting it with tosyl chloride. wikipedia.orgyoutube.com In the presence of a base, a carbanion is formed at the α-carbon, which then displaces the tosylate group in an intramolecular nucleophilic substitution to form a transient azirine intermediate. wikipedia.orgorganicreactions.org Subsequent hydrolysis of this azirine ring yields the final α-amino ketone. youtube.comsynarchive.com A potential side reaction in this process is the Beckmann rearrangement. wikipedia.org

For this compound, the Neber rearrangement would provide a pathway to α-amino-(2-bromo-phenyl)-oxo-acetaldehyde derivatives, which are valuable synthetic intermediates.

Table 1: Comparison of Beckmann and Neber Rearrangements
FeatureBeckmann RearrangementNeber Rearrangement
Starting Material OximeOxime (typically O-sulfonated)
Product Amide or Lactamα-Amino Ketone
Key Intermediate Nitrilium ionAzirine
Reagents Acid catalyst (e.g., H₂SO₄, PCl₅)Base (e.g., alkoxide), followed by hydrolysis
Initial Step Protonation or activation of the hydroxyl groupConversion of hydroxyl to a better leaving group (e.g., tosylate)

The oxygen atom of the oxime hydroxyl group is nucleophilic and can be readily functionalized through various reactions.

O-Alkylation: The hydroxyl group can be alkylated to form oxime ethers. This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. organic-chemistry.org

O-Acylation: Acylation of the oxime can be accomplished using acylating agents like acid chlorides or anhydrides. O-acetyl oximes, for instance, can serve as directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov

O-Silylation: Silyl (B83357) ethers of the oxime can be prepared by reacting it with a silylating agent, such as a silyl chloride (e.g., TMSCl, TBDMSCl), often in the presence of a base like imidazole (B134444) to neutralize the generated acid. tandfonline.comresearchgate.netwikipedia.org Silylation can be used as a protective strategy for the hydroxyl group.

The C=N bond of the oxime group can undergo both reduction and oxidation.

Reduction: The reduction of oximes can lead to various products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or the use of hydride reagents can reduce the oxime to a primary amine. wikipedia.org Ene-reductases have also been shown to reduce the C=N bond of oximes to form an intermediate amino group. nih.gov

Oxidation: The oxidation of α-oxo-aldoximes with hypervalent iodine reagents can generate α-oxo-nitrile oxides. acs.org In some cases, oxidative cleavage can occur, converting the oxime back to the corresponding ketone. rsc.org

Reactivity of the Carbonyl and Aromatic Moieties

The 2-bromophenyl group in the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring, although deactivated by the electron-withdrawing bromo and oxo-acetaldehyde oxime substituents, can still undergo electrophilic aromatic substitution. fiveable.memasterorganicchemistry.com The directing effects of the existing substituents will determine the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the carbonyl-containing side chain is a meta-director. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNA): Aromatic rings bearing electron-withdrawing groups and a good leaving group (like bromine) can undergo nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com The presence of the α-keto-oxime moiety, which is electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. libretexts.org This allows for the displacement of the bromide by various nucleophiles. science.govnih.gov

The α-keto group adjacent to the oxime functionality also presents opportunities for chemical transformations.

Reduction: The carbonyl group can be selectively reduced. For instance, catalytic asymmetric reduction of α-keto aldoxime O-ethers using borane/oxazaborolidines can produce the corresponding α-hydroxy oxime ethers. thieme-connect.com Transfer hydrogenation has also been employed for the selective reduction of the keto group. thieme-connect.com

Annulation Reactions: α-ketoacids can undergo facile and chemoselective annulation with oximes to yield 2,5-dihydrooxazole 3-oxides. nih.gov While the starting material is an α-keto-oxime and not an α-ketoacid, similar reactivity patterns might be explored.

Heterocycle Synthesis: The bifunctional nature of the α-keto-oxime moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netclockss.org For example, reaction with appropriate reagents can lead to the formation of isoxazoles or other nitrogen- and oxygen-containing ring systems.

Table 2: Summary of Reactive Sites and Potential Transformations
Functional GroupType of ReactionPotential Products
Oxime Beckmann RearrangementSubstituted Amides
Neber Rearrangementα-Amino Ketones
O-Alkylation/Acylation/SilylationOxime Ethers/Esters/Silyl Ethers
ReductionPrimary Amines
Oxidationα-Oxo-nitrile Oxides
Aromatic Ring Electrophilic Aromatic SubstitutionSubstituted (2-Bromo-phenyl)-oxo-acetaldehyde oximes
Nucleophilic Aromatic Substitution(2-Substituted-phenyl)-oxo-acetaldehyde oximes
α-Keto Group Reductionα-Hydroxy Oximes
Annulation/CyclizationHeterocyclic Compounds (e.g., Isoxazoles)

Cycloaddition Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocycles, primarily through cycloaddition reactions. The oxime functionality can be readily converted in situ to a nitrile oxide, a highly reactive 1,3-dipole, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles.

The in situ generation of 2-bromo-phenylnitrile oxide from this compound, typically through oxidation, allows for the synthesis of a range of nitrogen-containing heterocycles. The most common application is in the synthesis of isoxazoles and their partially saturated analogues, isoxazolines.

The general scheme for this transformation involves the reaction of the nitrile oxide with alkynes or alkenes. For instance, the reaction with terminal alkynes leads to the formation of 3-(2-bromophenyl)-5-substituted-isoxazoles. The reaction is often carried out as a one-pot process where the nitrile oxide is generated and trapped by the dipolarophile.

Table 1: Synthesis of Isoxazole (B147169) Derivatives from this compound via 1,3-Dipolar Cycloaddition

DipolarophileProductReaction ConditionsYield (%)Reference
Phenylacetylene3-(2-Bromophenyl)-5-phenylisoxazoleNCS, Et3N, CH2Cl2, rt85Fictional Data
Propargyl alcohol(3-(2-Bromophenyl)isoxazol-5-yl)methanolChloramine-T, EtOH, reflux78Fictional Data
Ethyl propiolateEthyl 3-(2-bromophenyl)isoxazole-5-carboxylateNaOCl, CH2Cl2, rt82Fictional Data
Styrene3-(2-Bromophenyl)-5-phenyl-4,5-dihydroisoxazoleI2, K2CO3, MeCN, 60 °C90Fictional Data
Methyl acrylateMethyl 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylatePIFA, DCM, rt88Fictional Data

Note: The data in this table is illustrative and based on typical reactions of aryl oximes; specific experimental data for this compound was not found in the searched literature.

The versatility of this method allows for the introduction of a wide range of substituents onto the isoxazole ring, depending on the choice of the alkyne or alkene. This provides access to a library of polysubstituted isoxazoles with potential applications in medicinal chemistry and materials science.

While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively documented in the available literature, the reactivity of the parent aryl glyoxal (B1671930) structure suggests its potential as a valuable component in such reactions. Aryl glyoxals are known to participate in various MCRs to generate complex molecular architectures in a single step.

Theoretically, the aldehyde functionality of the parent glyoxal, from which the oxime is derived, can undergo reactions like the Passerini and Ugi reactions. It is plausible that under specific conditions, the oxime functionality could either be carried through these transformations or participate in subsequent cyclization steps. For instance, an MCR could be designed where the oxime group is unmasked or transformed in a later stage of the reaction sequence to afford a heterocyclic product.

Further research into this area could unveil novel and efficient pathways to complex nitrogen-containing heterocycles derived from this compound.

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of the 1,3-dipolar cycloaddition of the derived 2-bromo-phenylnitrile oxide with unsymmetrical alkynes is a critical aspect of these transformations. Generally, the reaction of nitrile oxides with terminal alkynes leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. The regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered. In the case of terminal alkynes, the major regioisomer is typically the one where the substituent of the alkyne is at the 5-position of the isoxazole ring.

When the dipolarophile is an alkene, the cycloaddition can also lead to the formation of new stereocenters. The stereoselectivity of these reactions, leading to either syn or anti products, is dependent on the reaction conditions, the nature of the substituents on both the nitrile oxide and the alkene, and the presence of any catalysts. For concerted [3+2] cycloaddition reactions, the stereochemistry of the alkene is generally retained in the product.

Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition of 2-Bromo-phenylnitrile Oxide

Unsymmetrical DipolarophileMajor RegioisomerMinor RegioisomerRegioselectivity Ratio
1-Pentyne3-(2-Bromophenyl)-5-propylisoxazole3-(2-Bromophenyl)-4-propylisoxazole>95:5
Methyl propiolateMethyl 3-(2-bromophenyl)isoxazole-5-carboxylateMethyl 3-(2-bromophenyl)isoxazole-4-carboxylate>90:10
1-Phenyl-1-propyne3-(2-Bromophenyl)-5-methyl-4-phenylisoxazole3-(2-Bromophenyl)-4-methyl-5-phenylisoxazole80:20

Note: This table presents hypothetical regioselectivity ratios based on general principles of 1,3-dipolar cycloaddition reactions of nitrile oxides.

Coordination Chemistry and Metal Complexes of 2 Bromo Phenyl Oxo Acetaldehyde Oxime

Ligand Properties and Coordination Modes of Oxime Ligands

Oximes are a versatile class of ligands in organometallic and coordination chemistry. doi.org The (2-Bromo-phenyl)-oxo-acetaldehyde oxime ligand possesses multiple potential coordination sites: the oxime nitrogen, the oxime oxygen, and the keto oxygen. This allows for a variety of bonding interactions with metal centers.

Generally, oxime ligands can coordinate to a metal ion in several ways:

N-Coordination: The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal center. N-coordination to a metal like platinum(II) can dramatically increase the acidity of the oxime's hydroxyl group, facilitating its conversion to an oximato species. at.ua

O-Coordination: The oxygen atom of the hydroxyl group can also coordinate, although this is less common than N-coordination.

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the nitrogen of the oxime group and the oxygen of the adjacent keto group, forming a stable five-membered ring with the metal ion.

Bridging Ligand: After deprotonation, the resulting oximato group can act as a bridging ligand between two metal centers, utilizing both its nitrogen and oxygen atoms.

The presence of the electron-withdrawing 2-bromophenyl group can influence the electronic properties of the oxime group, affecting the stability and reactivity of the resulting metal complexes. Oximes and their deprotonated oximato forms can be present in the same complex, leading to the formation of intricate hydrogen-bonded networks. at.ua

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., acetates, chlorides, or nitrates) in an appropriate solvent like ethanol (B145695) or methanol. scispace.com The reaction mixture is often refluxed to ensure completion. spuvvn.edu The resulting solid complexes can be isolated by filtration, washed, and dried. spuvvn.edu The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. researchgate.net

Spectroscopic and magnetic studies are crucial for elucidating the structure and bonding in these metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the coordination mode of the ligand. Key vibrational bands are monitored for shifts upon complexation.

ν(O-H): The broad band corresponding to the hydroxyl group of the oxime, typically found in the 3200-3700 cm⁻¹ region, often disappears or shifts upon deprotonation and coordination. scispace.com

ν(C=N): The stretching vibration of the imine group in the oxime, usually observed around 1615-1674 cm⁻¹, may shift to a lower or higher wavenumber upon coordination, indicating the involvement of the nitrogen atom in bonding. doi.orgscispace.commdpi.com

ν(N-O): The N-O stretching band, found in the 900-1050 cm⁻¹ range, is sensitive to the coordination environment and can provide evidence of metal-ligand bond formation. doi.orgmdpi.com

New Bands: The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.

Vibrational Mode Typical Frequency in Free Ligand (cm⁻¹) Expected Shift upon Complexation
ν(O-H)3200 - 3700Disappears or shifts significantly
ν(C=N)1615 - 1674Shift to lower or higher frequency
ν(N-O)900 - 1050Shift indicates coordination
ν(M-N) / ν(M-O)N/AAppear in 400 - 600 region

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, typically recorded in solvents like DMF, provide insights into their geometry and the nature of electronic transitions. scispace.com The spectra often exhibit bands corresponding to:

Ligand-centered (π → π) transitions:* These high-energy bands are associated with the aromatic and oxime chromophores.

Charge-Transfer (CT) transitions: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can appear, providing information about the interaction between the metal d-orbitals and ligand orbitals.

d-d transitions: For transition metal complexes, weaker bands corresponding to transitions between the metal d-orbitals can be observed. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. This information is critical for deducing the oxidation state and coordination geometry of the metal ion. For instance, Cu(II) complexes often exhibit magnetic moments corresponding to one unpaired electron, while certain Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (octahedral/tetrahedral). researchgate.net

Beyond standard techniques, advanced spectroscopic methods can offer deeper insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II), or low-spin Ni(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex and detect changes in the chemical shifts of protons and carbons near the coordination sites. researchgate.netresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), ESR spectroscopy provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the ligand field. The 'g' values obtained from ESR spectra can help confirm the geometry of the complex.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or FAB-MS can be used to confirm the molecular weight and fragmentation pattern of the complexes, supporting the proposed structures. researchgate.netresearchgate.net

Structural Determination of Metal-Oxime Complexes by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-oxime complexes. rsc.org This technique provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding or π-π stacking. mdpi.comresearchgate.net

For palladium(II) and platinum(II) complexes with oxime ligands, a square planar geometry around the metal center is commonly observed. mdpi.comrsc.org X-ray studies on related phosphino-oxime palladium(II) complexes have confirmed a κ²-(P,N) coordination mode, where the ligand binds through both a phosphorus and a nitrogen atom. rsc.org In other cases, crystallographic analysis has revealed the formation of one-dimensional columnar structures held together by metallophilic (e.g., Pt-Pt) interactions. mdpi.com For Schiff base metal complexes containing a bromo-phenyl group, crystallographic studies have shown monoclinic or triclinic crystal systems. spuvvn.edu The structural data from X-ray crystallography is essential for understanding the subtle details of metal-ligand bonding and for correlating structure with reactivity.

Complex Type Typical Metal Ion Common Geometry Crystal System Example
Phosphino-OximePd(II)Square Planar-
Naphtoquinone OximePt(II)Square Planar (forming 1D polymers)-
Bromo-phenyl Schiff BaseCo(II), Cu(II)MonoclinicMonoclinic
Bromo-phenyl Schiff BaseNi(II)TriclinicTriclinic

Electronic Structure and Bonding in Coordination Compounds

The bonding in metal-oxime complexes can be described using models like Ligand Field Theory (LFT). When the this compound ligand coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The magnitude of this energy splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand. frontiersin.org

The oxime ligand can participate in both σ- and π-bonding. The nitrogen lone pair donates electron density to an empty metal d-orbital to form a σ-bond. Additionally, π-backbonding can occur, where electrons from filled metal d-orbitals are donated into empty π* orbitals of the C=N bond in the ligand. Oxidation of the ligand can alter its electronic structure, changing it from a π-donor to a π-acceptor, which in turn increases the ligand field splitting energy. frontiersin.org Theoretical methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry, analyze the electronic structure, and predict spectroscopic properties, complementing experimental findings. researchgate.net

Applications of Metal-Oxime Complexes in Catalysis

Metal complexes derived from oxime ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The versatility of oximes allows for the fine-tuning of the steric and electronic properties of the catalyst.

Palladium-oxime complexes, in particular, have shown significant catalytic activity. For example, palladium(II) complexes with phosphino-oxime ligands are active catalysts for the rearrangement of aldoximes into primary amides in water and for their dehydration to nitriles in acetonitrile (B52724). rsc.org Palladacycles derived from oximes are also used as catalysts in important C-C bond-forming reactions, including the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net The catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps at the metal center, with the oxime ligand playing a crucial role in stabilizing the active catalytic species. Given these precedents, metal complexes of this compound could potentially be explored as catalysts for similar cross-coupling and rearrangement reactions.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

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Theoretical and Computational Investigations on 2 Bromo Phenyl Oxo Acetaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and various reactivity descriptors, which are crucial for predicting the chemical behavior of (2-bromo-phenyl)-oxo-acetaldehyde oxime.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations are typically performed to optimize the molecular geometry and to compute various electronic properties.

A common approach involves using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for atoms like bromine, oxygen, and nitrogen.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge delocalization and hyperconjugative interactions within the molecule. For this compound, NBO analysis can reveal the nature of the intramolecular bonding and the delocalization of electron density between the phenyl ring, the carbonyl group, and the oxime moiety.

The molecular electrostatic potential (MEP) surface is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Ionization Potential6.8 eV
Electron Affinity1.5 eV

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide alternative approaches for electronic structure calculations. These methods are generally more computationally demanding but can offer higher accuracy for certain properties.

The selection of a basis set is a crucial aspect of both DFT and ab initio calculations. For a molecule containing a heavy atom like bromine, it is important to choose a basis set that can adequately describe its electron configuration. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common choices. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, may be employed. The choice often represents a compromise between the desired accuracy and the available computational resources. For systems with heavy atoms, effective core potentials (ECPs) like the LANL2DZ basis set can also be used to reduce computational cost by treating the core electrons implicitly.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide insights into the relationship between molecular structure and spectroscopic properties.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are then compared to experimental data, often showing a good correlation after a scaling factor is applied or when referenced against a standard like tetramethylsilane (B1202638) (TMS).

Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. This is done by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These calculations can help in the assignment of complex vibrational modes observed in experimental IR spectra.

UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as n → π* and π → π*. The choice of functional is critical for accurate TD-DFT predictions, with hybrid functionals often providing reliable results.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (oxime -OH)11.5 ppm
¹³C NMR Chemical Shift (C=O)190.2 ppm
IR Frequency (C=O stretch)1685 cm⁻¹
IR Frequency (O-H stretch)3350 cm⁻¹
UV-Vis λmax (π → π*)280 nm

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the oxime and acetaldehyde (B116499) side chain in this compound allows for the existence of multiple conformers. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.

This is typically done by performing a systematic scan of the potential energy surface (PES) along key dihedral angles. For instance, the torsion angle between the phenyl ring and the carbonyl group, as well as the angle around the C-C bond of the acetaldehyde moiety, would be critical coordinates to scan. By rotating these bonds in discrete steps and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes.

The relative energies of the different conformers can be used to determine their population at a given temperature using the Boltzmann distribution. This information is important for understanding which structures are most likely to be observed experimentally.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent like water or ethanol (B145695).

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of its dynamic evolution over time. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms.

For this compound, MD simulations can be used to study its solvation structure, revealing how solvent molecules arrange around the solute. It can also provide information on the conformational dynamics in solution, showing how the molecule transitions between different conformers over time. Furthermore, MD can be used to investigate intermolecular interactions, such as hydrogen bonding between the oxime group and solvent molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various chemical transformations, such as hydrolysis, oxidation, or reactions with nucleophiles.

To study a reaction mechanism, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located. The TS is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of the reaction.

Once the TS is located, the activation energy of the reaction can be calculated as the energy difference between the TS and the reactants. This allows for the prediction of reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the located TS connects the reactants and products on the potential energy surface. These computational studies provide a detailed, atomistic understanding of the reaction pathways available to this compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, a theoretical MEP analysis would likely reveal regions of high electron density around the oxygen and nitrogen atoms of the oxime and oxo groups, due to their high electronegativity. These areas, depicted in red on an MEP map, would be the most probable sites for interaction with electrophiles. Conversely, the hydrogen atom of the oxime's hydroxyl group would be expected to show a positive potential (blue region), indicating its susceptibility to nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution across the phenyl ring.

A detailed charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This would complement the qualitative picture provided by the MEP map, offering precise data on the electronic environment of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies lower stability and higher reactivity.

For this compound, a computational analysis would determine the energies of the HOMO and LUMO and the magnitude of the energy gap. The spatial distribution of the HOMO and LUMO would also be visualized. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the oxime group. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions. The specific energy values would allow for the calculation of various global reactivity descriptors, providing further insight into the molecule's chemical behavior.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

The following table is a hypothetical representation of data that would be generated from a computational study, as specific experimental or calculated values for this compound are not currently available in the literature.

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Advanced Spectroscopic Methodologies for In Depth Characterization Beyond Basic Id

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For (2-Bromo-phenyl)-oxo-acetaldehyde oxime (C8H6BrNO2), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in mapping the fragmentation pathways, which can help in the structural confirmation of the molecule and differentiation from its isomers. For the protonated molecule [M+H]+ of this compound, characteristic fragmentation patterns would be expected.

Expected Fragmentation Pathways:

A plausible fragmentation cascade for protonated this compound would likely initiate with losses of small, stable neutral molecules. Key fragmentation steps could include:

Loss of H2O: Dehydration from the oxime group.

Loss of CO: Cleavage of the carbonyl group.

Loss of HCNOH: A characteristic fragmentation of the oxime moiety.

Cleavage of the C-C bond between the carbonyl and the aldehyde group.

Loss of Br: Cleavage of the carbon-bromine bond.

These fragmentation patterns allow for the systematic reconstruction of the molecular structure.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Plausible Structure of Product Ion
228.9658 [M+H]+210.9553H2OIon resulting from dehydration
228.9658 [M+H]+200.9709COIon after loss of carbon monoxide
228.9658 [M+H]+183.9602HCNOHIon after cleavage of the oxime group
228.9658 [M+H]+149.9704BrIon after loss of the bromine atom

This is an interactive data table based on hypothetical but plausible fragmentation data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. While 1D 1H and 13C NMR provide fundamental information about the chemical environment of the nuclei, advanced 2D NMR techniques are necessary to piece together the complete molecular puzzle.

For this compound, a suite of 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the oxime C=N double bond.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, typically through two or three bonds. For the target molecule, COSY would show correlations between the protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (1H-13C). This is essential for assigning the carbon signals of the protonated carbons in the benzene (B151609) ring and the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons and for connecting different molecular fragments. For instance, HMBC would show a correlation from the aldehyde proton to the carbonyl carbon and from the oxime proton to the imine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that is particularly powerful for determining stereochemistry. nih.gov For an oxime, which can exist as E and Z isomers, NOESY can distinguish between them by observing the spatial proximity of the oxime -OH proton to other protons in the molecule. nih.govresearchgate.net For instance, in the Z-isomer, a NOESY correlation would be expected between the oxime proton and the aldehyde proton, whereas in the E-isomer, such a correlation would be absent. nih.govresearchgate.net

NMR Technique Information Gained for this compound
COSY Connectivity of aromatic protons.
HSQC Direct 1H-13C correlations for CH groups.
HMBC Connectivity across quaternary carbons; links the phenyl ring to the oxo-acetaldehyde oxime side chain.
NOESY Determination of E/Z stereochemistry of the oxime double bond through spatial correlations. nih.govresearchgate.net

This is an interactive data table summarizing the applications of 2D NMR techniques.

Solid-State NMR (ssNMR) provides structural information on solid materials, which can be crystalline, polycrystalline, or amorphous. For this compound, ssNMR would be valuable for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the oxime group, which dictate the supramolecular assembly in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the oxime (typically a broad band around 3200-3400 cm-1), the C=O stretch of the ketone (around 1680-1700 cm-1), the C=N stretch of the oxime (around 1620-1650 cm-1), and the N-O stretch (around 930-960 cm-1). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C=C bonds of the aromatic ring and the C=N bond would likely show strong Raman signals. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Functional Group Expected FT-IR Frequency (cm-1) Expected Raman Frequency (cm-1)
O-H (oxime)3200-3400 (broad)Weak
C-H (aromatic)3000-3100Strong
C=O (ketone)1680-1700Moderate
C=N (oxime)1620-1650Strong
C=C (aromatic)1450-1600Strong
N-O (oxime)930-960Moderate
C-BrBelow 600Strong

This is an interactive data table of expected vibrational frequencies.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (if surface-related research)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. While not a standard technique for routine characterization of a bulk organic powder, XPS would be highly relevant if this compound were to be studied as a thin film, on a surface, or as part of a surface-functionalized material.

In an XPS analysis, core-level spectra for each element (C, N, O, Br) would be acquired. The binding energy of the photoelectrons is characteristic of the element and its chemical environment. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in different functional groups (aromatic C-C/C-H, C-Br, C=O, C=N). The Br 3d spectrum would provide a clear signature for the presence of covalently bonded bromine. researchgate.net

Element Core Level Expected Binding Energy Range (eV) Information Provided
C1s284 - 289Differentiation of C-C, C-H, C-Br, C=O, C=N environments.
N1s399 - 402Chemical state of the oxime nitrogen.
O1s531 - 534Chemical state of carbonyl and oxime oxygen.
Br3d69 - 71Confirmation of covalently bonded bromine. researchgate.net

This is an interactive data table of expected XPS binding energies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereoisomerism (if chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical features of chiral compounds. While this compound is itself an achiral molecule, the introduction of a chiral center in a derivative would make it amenable to analysis by chiroptical methods. Such an analysis would be crucial for confirming the absolute configuration of stereoisomers and for quantifying the purity of enantiomeric mixtures.

Circular Dichroism spectroscopy relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not exhibit any CD signal. However, for a chiral molecule, the differential absorption (ΔA) is non-zero and can be plotted as a function of wavelength to generate a CD spectrum. The resulting spectrum is characteristic of the molecule's three-dimensional structure, providing a unique fingerprint of its stereochemistry. youtube.com

The primary applications of CD spectroscopy in the context of chiral derivatives of this compound would include:

Determination of Absolute Configuration: By comparing the experimental CD spectrum of a newly synthesized chiral derivative with that of a known standard or with theoretical predictions from quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can be assigned. nih.gov

Analysis of Enantiomeric Excess (e.e.): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov A pure enantiomer will show a maximum CD signal, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately determined. The differential extinction coefficient (Δε) is often plotted against enantiopurity to yield linear standard curves. nih.gov

Conformational Analysis: CD spectroscopy is highly sensitive to the spatial arrangement of chromophores within a molecule. For flexible chiral derivatives, changes in the CD spectrum can provide insights into the preferred conformations of the molecule in solution.

For a hypothetical chiral derivative of this compound, the aromatic ring and the oxime group would act as chromophores. The electronic transitions associated with these groups would give rise to characteristic CD signals, known as Cotton effects, which can be either positive or negative depending on the stereochemistry. nih.gov

Below is an illustrative data table representing hypothetical CD spectral data for a chiral derivative of this compound. This data demonstrates how enantiomeric excess can be calculated from the observed molar ellipticity.

SampleWavelength of Maximum Absorption (λmax, nm)Observed Molar Ellipticity ([θ]obs, deg·cm2·dmol-1)Molar Ellipticity of Pure Enantiomer ([θ]max, deg·cm2·dmol-1)Calculated Enantiomeric Excess (e.e., %)
Reference (Pure R-enantiomer)254+15,000+15,000100
Reference (Pure S-enantiomer)254-15,000-15,000100
Batch A254+13,500+15,00090
Batch B254-11,250-15,00075
Batch C (Racemic)2540N/A0

Emerging Research Directions and Academic Applications of 2 Bromo Phenyl Oxo Acetaldehyde Oxime

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique combination of functional groups in (2-Bromo-phenyl)-oxo-acetaldehyde oxime makes it a highly versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. researchgate.netresearchgate.netnih.govnih.gov Aryl glyoxals are recognized as key starting materials in multicomponent reactions, which allow for the construction of diverse molecular libraries in an efficient manner. nih.govnih.gov The oxime functionality further enhances this versatility, providing a pathway to a wide array of nitrogen- and oxygen-containing heterocycles. byjus.comwikipedia.org

The presence of the 2-bromo substituent on the phenyl ring is of particular strategic importance. Bromine is a versatile functional group in organic synthesis, often serving as a handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. sci-hub.seyoutube.com This allows for the late-stage introduction of various substituents, enabling the rapid diversification of molecular scaffolds built from the this compound core.

Research into related aryl glyoxal (B1671930) and oxime derivatives has demonstrated their utility in constructing a variety of important heterocyclic systems. These established synthetic routes highlight the potential pathways available for this compound.

Use in Analytical Chemistry Methodologies for Research Purposes

Development of Chemo-Sensors and Probes

No studies were found that describe the synthesis, development, or application of this compound as a chemo-sensor or a chemical probe for the detection of any analyte. The general potential for oxime derivatives in sensor technology is recognized, but specific examples or data for the 2-bromo-phenyl variant are absent.

Mechanistic Studies in Chemical Biology and Enzyme Interactions

There is a lack of published research detailing the molecular mechanisms of this compound in a biological context.

Investigating Molecular Interactions with Biomolecules

No literature is available that investigates the specific molecular interactions, such as binding affinities or modes of interaction, between this compound and biomolecules like proteins or nucleic acids.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

While the inhibitory potential of various oxime-containing compounds against different enzymes is a known area of research, no studies were identified that specifically elucidate the molecular mechanism of enzyme inhibition by this compound.

Photochemical and Photophysical Properties

Detailed experimental or computational data on the photochemical and photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, or photochemical reactivity, are not available in the scientific literature. While general principles of photochemistry for related α-oxo-oximes have been studied, specific data for the title compound is missing.

Analytical Methodologies for Purity, Quantification, and Impurity Profiling in Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purity evaluation of "(2-Bromo-phenyl)-oxo-acetaldehyde oxime" due to their high resolving power. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary tool for assessing the purity of non-volatile and thermally labile compounds like oximes. nih.gov For "this compound," a reversed-phase HPLC method would be the standard approach. This involves a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

A typical HPLC method for a compound of this nature would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

ParameterExemplary ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good separation of non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acid improves peak shape.
Mobile Phase B AcetonitrileOrganic component for eluting non-polar compounds.
Gradient 5% B to 95% B over 20 minutesTo separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Detection UV at 254 nmWavelength at which the aromatic ring is likely to have strong absorbance.
Injection Volume 10 µLStandard volume for analytical injections.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. While "this compound" itself may have limited volatility, derivatization can be employed to make it more amenable to GC analysis. nih.gov For instance, silylation of the oxime's hydroxyl group would increase its volatility and thermal stability.

The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for quantification, while a mass spectrometer (MS) detector would be invaluable for the identification of impurities based on their mass spectra. nih.gov

ParameterExemplary ConditionPurpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust, and relatively non-polar column.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 250 °CTo ensure rapid volatilization of the sample.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)Temperature program to separate compounds based on boiling points.
Detector Mass Spectrometry (MS)Provides both quantitative data and structural information for identification.

Titrimetric Methods for Functional Group Content Analysis

Titrimetric methods, while classical, can offer a cost-effective and accurate way to determine the content of specific functional groups. For "this compound," the oxime functional group is the primary target for titrimetric analysis.

One common method involves the reaction of the oxime with an excess of hydroxylamine (B1172632) hydrochloride in an alkaline medium, which liberates hydrochloric acid. The amount of acid released is stoichiometric to the amount of oxime present and can be titrated with a standardized base, such as sodium hydroxide (B78521). dergipark.org.tr

The reaction is as follows: RR'C=NOH + H₂O → RR'C=O + NH₂OH

NH₂OH + HCl (from hydroxylamine hydrochloride) → [NH₃OH]⁺Cl⁻

The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a suitable color indicator. This method provides a direct measure of the molar content of the oxime functional group in the sample.

Impurity Identification and Degradation Product Analysis in Synthetic Batches

The identification of impurities and degradation products is a critical aspect of quality control for any synthetic compound. ijprajournal.com For "this compound," impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. biomedres.us

A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. HPLC or GC coupled with mass spectrometry (LC-MS or GC-MS) is particularly powerful. biomedres.us The chromatographic component separates the impurities from the main compound, and the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns, which are crucial for elucidating the structures of the unknown impurities.

Potential impurities in a synthetic batch of "this compound" could include:

Unreacted starting materials: e.g., 2-bromo-phenylglyoxal.

Isomers: Positional isomers of the bromo substituent on the phenyl ring.

By-products from side reactions: For example, products of over-oxidation or incomplete oximation.

Degradation products: Hydrolysis of the oxime back to the corresponding aldehyde, or oxidative degradation products. The degradation of bromo-aromatic compounds can be influenced by environmental factors. mdpi.com

Conclusion and Future Research Perspectives on 2 Bromo Phenyl Oxo Acetaldehyde Oxime

Synthesis of Key Academic Contributions and Significant Findings

The academic contributions to the field of oximes are vast, with significant findings primarily centered on their synthesis, reactivity, and biological activities. Oximes are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.com They serve as crucial intermediates in organic synthesis, most notably in the Beckmann rearrangement to form amides from ketoximes and nitriles from aldoximes. masterorganicchemistry.com

The true significance of the oxime functional group, however, is highlighted in medicinal chemistry. Numerous molecules containing an oxime moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comnih.gov For instance, certain cephalosporin (B10832234) antibiotics incorporate an oxime group, which enhances their stability against β-lactamases. nih.gov Furthermore, oximes are critical as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. nih.govwikipedia.org

Table 1: General Contributions and Findings for Oxime Compounds

Area of ContributionSignificant Findings
Synthetic Chemistry Key intermediates in Beckmann rearrangement. masterorganicchemistry.com Used for the purification and characterization of carbonyl compounds. researchgate.net
Medicinal Chemistry Broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory. mdpi.comnih.gov Act as antidotes for nerve agent poisoning by reactivating acetylcholinesterase. nih.govwikipedia.org
Material Science Precursors in the synthesis of polymers like Nylon-6 (via caprolactam). nih.gov

Identification of Remaining Research Challenges and Knowledge Gaps

The primary and most significant knowledge gap concerning "(2-Bromo-phenyl)-oxo-acetaldehyde oxime" is the near-complete absence of dedicated research on its specific properties and potential applications. While general methodologies for oxime synthesis are well-established, the optimal conditions for the high-yield synthesis of this particular compound have not been reported. organic-chemistry.org

The key research challenges and knowledge gaps can be summarized as follows:

Synthesis and Characterization: There is no published, optimized synthesis protocol for "this compound." Furthermore, comprehensive characterization data, including detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analysis, is lacking.

Chemical Reactivity: The reactivity profile of this α-keto oxime has not been explored. Studies on its participation in reactions like the Beckmann rearrangement, cyclization reactions, or its use as a ligand in coordination chemistry are absent.

Biological Activity: There is no information on the biological effects of "this compound." Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent remains unevaluated.

Structure-Activity Relationship (SAR): Without any biological data, it is impossible to establish any structure-activity relationships. The influence of the 2-bromo-phenyl substituent on its potential biological targets is unknown.

Proposed Future Research Avenues and Interdisciplinary Collaboration Opportunities

The existing knowledge gaps provide a clear roadmap for future research on "this compound." A systematic investigation into this compound could yield valuable scientific insights.

Proposed Research Avenues:

Synthetic Protocol Development: The initial focus should be on developing an efficient and scalable synthesis of "this compound" from commercially available starting materials, followed by thorough purification and characterization.

Exploration of Chemical Reactivity: A systematic study of its reactivity should be undertaken. This could include its behavior under various reaction conditions to explore its potential as a building block for more complex molecules, such as heterocycles.

Biological Screening: The compound should be subjected to a broad range of biological screenings to identify any potential therapeutic activities. This could include assays for antimicrobial activity against a panel of bacteria and fungi, cytotoxicity against various cancer cell lines, and inhibitory activity against relevant enzymes.

Computational Studies: In parallel with experimental work, computational modeling could be employed to predict its physicochemical properties, reactivity, and potential interactions with biological targets.

Interdisciplinary Collaboration Opportunities:

Collaboration with Medicinal Chemists and Pharmacologists: To design and execute comprehensive biological activity screening and to study the mechanism of action if any activity is identified.

Collaboration with Crystallographers: To determine the single-crystal X-ray structure of the compound, which would provide valuable insights into its three-dimensional conformation.

Collaboration with Material Scientists: To investigate its potential use in the development of new materials, for example, as a component in polymers or as a ligand for metal complexes with interesting electronic or magnetic properties.

Broader Impact on Fundamental Chemical Sciences and Related Fields

Research into understudied molecules like "this compound" can have a significant impact on the chemical sciences. The exploration of its synthesis and reactivity could lead to the development of novel synthetic methodologies that are applicable to a broader range of compounds.

Should this compound exhibit interesting biological activity, it could serve as a new scaffold for the development of therapeutic agents. The presence of the bromine atom provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship studies. This could ultimately lead to the discovery of new drug candidates.

Furthermore, the study of such a molecule contributes to the fundamental understanding of chemical bonding, reactivity, and structure-property relationships. The data generated from these studies would enrich the collective knowledge base of chemistry and could inspire new avenues of research in related fields such as chemical biology and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.